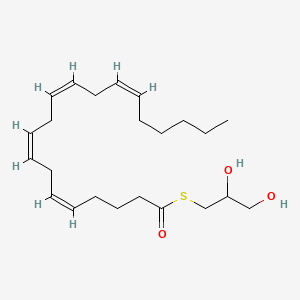

Arachidonoyl-1-thio-Glycerol

Beschreibung

Eigenschaften

IUPAC Name |

S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOPRYPOAXYNLX-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Arachidonoyl-1-Thio-Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of arachidonoyl-1-thio-glycerol, a crucial tool for studying the endocannabinoid system. This compound serves as a chromogenic substrate for monoacylglycerol lipase (B570770) (MAGL), a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The hydrolysis of the thioester bond in this compound by MAGL releases a free thiol, which can be quantified using Ellman's reagent (DTNB), enabling the measurement of MAGL activity.[1][2] This guide details a plausible synthetic route, experimental protocols, and relevant data for the preparation and characterization of this important research compound.

Introduction

The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and memory.[3] The primary bioactive lipids of the ECS are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG).[4] Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG, terminating its signaling.[5][6][7] Dysregulation of MAGL activity has been implicated in various pathological conditions, making it an attractive therapeutic target.

To facilitate the study of MAGL and the discovery of its inhibitors, reliable methods for measuring its enzymatic activity are essential. This compound has been developed as a valuable tool for this purpose. It is a structural analog of 2-AG where the ester linkage is replaced by a thioester bond. This substitution allows for a continuous spectrophotometric assay of MAGL activity.[1][2]

This guide presents a detailed, plausible method for the chemical synthesis of this compound, based on established principles of thioester formation.[8][9][10] It also provides a summary of the physicochemical properties of the reactants and the final product, along with diagrams illustrating the synthetic workflow and the relevant biological pathway.

Synthesis of this compound

The synthesis of this compound is achieved through the thioesterification of 1-thioglycerol with arachidonoyl chloride. This reaction involves the nucleophilic attack of the thiol group of 1-thioglycerol on the electrophilic carbonyl carbon of arachidonoyl chloride.[8][11][12]

Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| Arachidonoyl Chloride | C₂₀H₃₁ClO | 322.91 | Liquid | 57303-04-5 |

| 1-Thioglycerol | C₃H₈O₂S | 108.16 | Liquid | 96-27-5 |

| This compound | C₂₃H₃₈O₃S | 394.61 | Solution in Acetonitrile | 1309664-54-7 |

Note: Data compiled from various chemical supplier and database sources.[2][13][14]

Experimental Protocol

Materials:

-

Arachidonoyl chloride (≥95% purity)

-

1-Thioglycerol (≥98% purity)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous triethylamine (B128534) (TEA) or pyridine (B92270)

-

Argon or Nitrogen gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add 1-thioglycerol (1.2 equivalents) dissolved in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Slowly add triethylamine or pyridine (1.5 equivalents) to the stirred solution.

-

Addition of Acyl Chloride: In a separate flame-dried flask, dissolve arachidonoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled 1-thioglycerol solution over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Upon completion of the reaction, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by silica gel column chromatography.[15][16]

-

Column Preparation: Pack a silica gel column using a slurry of silica in hexane.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). Collect fractions and monitor by TLC to identify the fractions containing the desired product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight. Expected [M+H]⁺ at m/z 395.26.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Biological Application and Signaling Pathway

This compound is primarily used as a substrate in assays to determine the activity of monoacylglycerol lipase (MAGL).[1][2] MAGL is a key enzyme in the endocannabinoid system that hydrolyzes 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol, thus terminating 2-AG signaling.[5][6][7]

The assay relies on the detection of the free thiol of 1-thioglycerol, which is released upon the hydrolysis of the thioester bond in this compound by MAGL. This released thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[1]

MAGL Signaling Pathway Diagram

Caption: Role of MAGL in endocannabinoid signaling.

Assay Principle Diagram

Caption: Principle of the MAGL activity assay.

Conclusion

This compound is an indispensable tool for researchers investigating the endocannabinoid system, particularly the function and inhibition of monoacylglycerol lipase. This guide provides a comprehensive, albeit reconstructed, protocol for its synthesis, along with essential data and diagrams to aid in its preparation and application. The availability of a reliable synthetic route for this compound will continue to support advancements in our understanding of endocannabinoid signaling and the development of novel therapeutics targeting this system.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]

- 4. Enhancement of the endocannabinoid system through monoacylglycerol lipase inhibition relieves migraine-associated pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus | Journal of Neuroscience [jneurosci.org]

- 6. Brain monoglyceride lipase participating in endocannabinoid inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. straingenie.com [straingenie.com]

- 8. Thioester - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. organic chemistry - Thiol vs carboxylic acid reactivity to acyl chlorides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. This compound | C23H38O3S | CID 57496189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. nva.sikt.no [nva.sikt.no]

- 16. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biochemical Properties of Arachidonoyl-1-thio-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of arachidonoyl-1-thio-glycerol (A-1-TG), a pivotal tool for studying the endocannabinoid system. This document details its mechanism of action as a substrate for monoacylglycerol lipase (B570770) (MAGL), presents key quantitative data, outlines experimental protocols for its use, and visualizes its role in relevant signaling pathways.

Core Properties of this compound

This compound is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). In A-1-TG, the ester linkage at the sn-1 position of the glycerol (B35011) backbone is replaced with a thioester bond. This modification makes it a valuable chromogenic substrate for monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG in the brain.

The hydrolysis of the thioester bond in A-1-TG by MAGL releases a free thiol group. This thiol readily reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.[1][2] This reaction forms the basis of a continuous spectrophotometric assay to measure MAGL activity.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₃H₃₈O₃S |

| Molecular Weight | 394.6 g/mol |

| Appearance | A solution in acetonitrile |

| Purity | ≥95% |

| λmax | 233 nm |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml |

| Storage | -80°C for ≥ 2 years |

Data sourced from commercial supplier information.[3]

Quantitative Data

Michaelis-Menten Kinetics of MAGL with this compound

The enzymatic hydrolysis of A-1-TG by MAGL follows Michaelis-Menten kinetics. A study utilizing lysate from MAGL-transfected COS-7 cells determined the following kinetic parameters:

| Kinetic Parameter | Value |

| Apparent K_m | 67.9 ± 3.0 µM |

| Apparent V_max | 659.5 ± 81.8 nmol/min/mg |

Inhibition of MAGL Activity

A-1-TG is a useful substrate for determining the potency of MAGL inhibitors. The following table summarizes the IC₅₀ values for various inhibitors, some of which were determined using assays with A-1-TG or other substrates.

| Inhibitor | IC₅₀ (MAGL) | Assay Substrate/Method |

| N-Arachidonyl Maleimide (NAM) | ~100 nM | This compound (spectrophotometric) |

| JZL184 | 8 nM | 2-Arachidonoylglycerol (in brain membranes) |

| CAY10499 | 0.50 µM | 4-Nitrophenyl acetate (B1210297) (colorimetric) |

| Troglitazone | 1.1 µM | 4-Nitrophenyl acetate (colorimetric) |

| N-Arachidonoyl Dopamine | 0.78 µM | 4-Nitrophenyl acetate (colorimetric) |

| AM404 | 3.1 µM | 4-Nitrophenyl acetate (colorimetric) |

| O-2203 | 90 µM | [³H]2-Oleoylglycerol (radiometric) |

| O-2204 | >100 µM | [³H]2-Oleoylglycerol (radiometric) |

| α-Methyl-1-AG | 11 µM | [³H]2-Oleoylglycerol (radiometric) |

| Arachidonoyl Serinol | 73 µM | [³H]2-Oleoylglycerol (radiometric) |

Note: The potency of inhibitors can be influenced by the assay system and substrate used.[4][5]

Experimental Protocols

Synthesis of this compound

Spectrophotometric Assay for MAGL Activity using this compound and DTNB

This protocol is adapted from a published method for measuring MAGL activity in cell lysates.

Materials:

-

This compound (A-1-TG) stock solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) stock solution (1 mM)

-

Assay Buffer: 10 mM Tris, 1 mM EDTA, pH 7.2

-

MAGL-containing sample (e.g., cell lysate, purified enzyme)

-

Spectrophotometer capable of reading absorbance at 412 nm

-

96-well plate or cuvettes

Procedure:

-

Prepare Reaction Mixtures: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture containing the assay buffer and the MAGL-containing sample. For inhibitor screening, pre-incubate the enzyme with the inhibitor or vehicle at 4°C for 15 minutes.

-

Initiate the Reaction: Add A-1-TG to the reaction mixture to a final desired concentration (e.g., 70 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-5 minutes).

-

Color Development: Add DTNB solution to the reaction mixture.

-

Measure Absorbance: Immediately measure the absorbance at 412 nm using a spectrophotometer. A blank reaction containing only the buffer should be used to zero the instrument.

-

Data Analysis: The rate of the reaction can be determined by monitoring the increase in absorbance over time. For endpoint assays, the final absorbance is proportional to the amount of product formed. Enzyme activity is typically expressed as nmol of TNB formed per minute per mg of protein.

Signaling Pathways and Experimental Workflows

MAGL-Mediated 2-AG Signaling Pathway

This compound is a tool to study the activity of MAGL, a key regulator of the endocannabinoid system. MAGL terminates the signaling of 2-AG, a full agonist of the cannabinoid receptors CB1 and CB2. By hydrolyzing 2-AG, MAGL not only reduces the activation of these receptors but also liberates arachidonic acid, a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids.

Caption: MAGL's role in terminating 2-AG signaling and producing arachidonic acid.

Experimental Workflow for MAGL Inhibitor Screening

The use of this compound in a spectrophotometric assay provides a robust and high-throughput method for screening potential MAGL inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. "The Synthesis and Characterization of 2-Arachidonoyl Glycerol" by Shawn Alan Bydalek [digscholarship.unco.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]

- 6. S-Arachidonoyl-2-thioglycerol synthesis and use for fluorimetric and colorimetric assays of monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core Applications of Arachidonoyl-1-thio-glycerol

An Important Note on In Vivo Data: Extensive research into the scientific literature reveals that arachidonoyl-1-thio-glycerol is predominantly utilized as a synthetic substrate for in vitro and in situ enzymatic assays. At present, there is no substantive, publicly available data detailing the in vivo physiological or pharmacological effects of this compound. Therefore, this guide will focus on its established application as a tool for studying the enzyme monoacylglycerol lipase (B570770) (MAGL) and the associated endocannabinoid signaling pathway.

This compound is a valuable research tool for scientists and drug development professionals investigating the endocannabinoid system. As a close structural analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), it serves as a reliable substrate for monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG. The utility of this compound lies in its thioester bond, which, upon hydrolysis by MAGL, releases a free thiol. This thiol can then react with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified spectrophotometrically. This allows for a continuous and reliable measurement of MAGL activity.

Chemical and Physical Properties of this compound

For researchers utilizing this compound, a clear understanding of its chemical and physical properties is essential. The following table summarizes key data for this compound.

| Property | Value |

| Molecular Formula | C₂₃H₃₈O₃S |

| Molecular Weight | 394.6 g/mol |

| Appearance | A solution in acetonitrile |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.25 mg/ml |

| λmax | 233 nm |

| Storage | -80°C |

| Stability | ≥ 2 years |

Experimental Protocols

A primary application of this compound is in the spectrophotometric assay of MAGL activity. This assay is crucial for screening potential MAGL inhibitors and for characterizing the enzyme's kinetics.

Spectrophotometric Assay for Monoacylglycerol Lipase (MAGL) Activity

This protocol outlines the measurement of MAGL activity using this compound as a substrate and DTNB (Ellman's reagent) for detection.[1]

Materials:

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

-

Source of MAGL enzyme (e.g., purified recombinant enzyme, cell lysate, or tissue homogenate)

-

Spectrophotometer capable of reading absorbance at 412 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a stock solution of DTNB in the assay buffer.

-

Dilute the MAGL enzyme preparation to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the MAGL enzyme preparation to the appropriate wells. Include control wells with no enzyme or with a known MAGL inhibitor.

-

Add the DTNB solution to all wells.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the this compound substrate to each well.

-

Mix the contents of the wells thoroughly.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance corresponds to the production of the yellow thiolate ion (TNB) as a result of the reaction between the thiol released from the substrate hydrolysis and DTNB.[1]

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the MAGL activity, typically expressed in nmol/min/mg of protein.

-

Signaling Pathways

To fully appreciate the utility of this compound, it is essential to understand the biological context in which its natural analog, 2-arachidonoylglycerol (2-AG), operates. 2-AG is a key endocannabinoid that modulates neurotransmission and inflammatory processes.

The 2-Arachidonoylglycerol (2-AG) Signaling Pathway

2-AG is synthesized "on-demand" in response to neuronal stimulation.[2][3] Its primary synthetic pathway involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[2][4] Once synthesized, 2-AG acts as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic terminal, where it binds to and activates cannabinoid receptors, primarily the CB1 receptor.[2] This activation typically leads to the inhibition of neurotransmitter release.

The signaling of 2-AG is terminated by its rapid hydrolysis into arachidonic acid and glycerol, a reaction catalyzed predominantly by monoacylglycerol lipase (MAGL).[2][4][5] This enzymatic degradation is the critical step that this compound is used to study. The arachidonic acid released can then be further metabolized to produce prostaglandins (B1171923) and other eicosanoids, which are themselves important signaling molecules, particularly in inflammatory processes.[5][6][7][8]

Conclusion

This compound is a cornerstone tool for researchers in the field of endocannabinoid research. While not intended for in vivo use, its role as a substrate in MAGL activity assays is indispensable for the discovery and characterization of novel therapeutic agents targeting this key enzyme. A thorough understanding of its application in these assays, coupled with a comprehensive knowledge of the 2-AG signaling pathway, empowers researchers to effectively probe the complexities of the endocannabinoid system and its role in health and disease.

References

- 1. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Arachidonoyl-1-thio-glycerol as a Chromogenic Substrate for Monoacylglycerol Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The enzymatic hydrolysis of 2-AG by MAGL terminates its signaling and contributes to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. Given its central role in neuromodulation and inflammation, MAGL has emerged as a significant therapeutic target for a range of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.

The development of potent and selective MAGL inhibitors necessitates robust and reliable enzymatic assays. While radiometric and mass spectrometry-based methods offer high sensitivity, they can be costly and labor-intensive. A convenient alternative is the use of chromogenic substrates that allow for continuous spectrophotometric monitoring of enzyme activity. Arachidonoyl-1-thio-glycerol is a synthetic analog of 2-AG where the ester linkage is replaced by a thioester bond. Its hydrolysis by MAGL releases a free thiol, 1-thioglycerol, which can be readily quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm. This technical guide provides an in-depth overview of this compound as a MAGL substrate, including its kinetic parameters and a detailed experimental protocol for its use in a spectrophotometric assay.

Quantitative Data: Michaelis-Menten Kinetics

The enzymatic hydrolysis of this compound by MAGL follows Michaelis-Menten kinetics. The apparent kinetic constants have been determined using lysates from COS-7 cells transiently transfected with MAGL.

| Parameter | Value | Source Enzyme |

| Apparent Km | 133 µM | MAGL from transiently transfected COS-7 cell lysate |

| Apparent Vmax | 1000 nmol/min/mg | MAGL from transiently transfected COS-7 cell lysate |

Experimental Protocols

Spectrophotometric Assay for MAGL Activity using this compound

This protocol details the measurement of MAGL activity in cell lysates using this compound as a substrate.

Materials:

-

This compound (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 7.2)

-

MAGL-containing sample (e.g., cell lysate from MAGL-transfected cells)

-

Control sample (e.g., lysate from mock-transfected cells or heat-inactivated enzyme)

-

Spectrophotometer capable of reading absorbance at 412 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

-

Prepare a stock solution of DTNB in the assay buffer (e.g., 100 mM Tris-HCl, pH 7.2).

-

Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.2).

-

-

Enzyme Preparation:

-

Prepare cell lysates containing MAGL. For example, transiently transfected COS-7 cells can be homogenized in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

In a cuvette or microplate well, combine the following in the specified order:

-

Assay buffer

-

DTNB solution (to a final concentration of ~330 µM)

-

MAGL-containing sample (e.g., 5 µg of cell lysate protein)

-

-

Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the this compound substrate. For kinetic studies, a range of substrate concentrations (e.g., 25-400 µM) should be used. For single-point assays, a concentration of 70 µM can be utilized.[1]

-

Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., for 3-5 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of TNB (14,150 M-1cm-1) to convert the rate of change in absorbance to the rate of product formation (nmol/min/mg of protein).

-

For Michaelis-Menten kinetics, plot the initial reaction rates against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

-

Mandatory Visualizations

References

An In-depth Technical Guide to Arachidonoyl-1-thio-glycerol: Discovery, Development, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl-1-thio-glycerol (A-1-TG) is a pivotal tool in the study of lipid signaling, primarily recognized as a chromogenic substrate for the enzyme monoacylglycerol lipase (B570770) (MAGL). As a thioester analog of the endocannabinoid 2-arachidonoyl-glycerol (2-AG), A-1-TG has been instrumental in the development of continuous spectrophotometric assays for MAGL activity, facilitating high-throughput screening of potential inhibitors. Beyond its role as an enzyme substrate, A-1-TG has been identified as a non-retinoid ligand for Cellular Retinol (B82714) Binding Protein 2 (CRBP2), suggesting a broader, yet not fully elucidated, role in lipid metabolism and signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of associated biochemical pathways.

Discovery and Development

The development of this compound is rooted in the foundational work of Cox and Horrocks in 1981, who first described the synthesis of thioester substrates for the continuous spectrophotometric assay of monoacylglycerol lipase and phospholipase A1.[1] Their work laid the groundwork for creating thioester analogs of monoacylglycerols, which, upon enzymatic hydrolysis, release a free thiol group. This thiol can then react with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable color change.[1]

While the 1981 paper did not specifically detail the synthesis of the arachidonoyl variant, the principles outlined therein were later applied to create this compound. This specific analog gained prominence due to its structural similarity to the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), the primary substrate for MAGL in the central nervous system. The development of A-1-TG provided researchers with a safe, reliable, and cost-effective tool to study MAGL activity and screen for inhibitors, which are of significant interest for their therapeutic potential in a range of neurological and inflammatory disorders. More recently, the discovery of its interaction with Cellular Retinol Binding Protein 2 (CRBP2) has opened new avenues for investigating its potential roles in lipid transport and signaling.[2][3]

Physicochemical Properties and Quantitative Data

This compound is a lipid molecule with specific physicochemical properties that are pertinent to its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₈O₃S | [4] |

| Molecular Weight | 394.6 g/mol | [4] |

| CAS Number | 1309664-54-7 | [4] |

| Appearance | Neat oil or in solution | [5] |

| Solubility | Soluble in ethanol, DMSO, and DMF | [4] |

| Storage | -20°C for long-term stability | [5] |

| MAGL Kinetics (COS-7 cell lysate) | ||

| K_m | 67.9 ± 3.0 µM | |

| V_max | 659.5 ± 81.8 nmol/min/mg | |

| CRBP2 Binding Affinity (K_d) | Not explicitly reported, but is a known ligand | [2][3] |

Synthesis

General Synthetic Approach:

-

Starting Materials: 1-mercapto-2,3-propanediol and arachidonoyl chloride (or another activated form of arachidonic acid).

-

Reaction: The selective acylation of the thiol group of 1-mercapto-2,3-propanediol is performed in an appropriate solvent with a suitable base to neutralize the generated acid. The reaction is typically carried out at a low temperature to favor acylation at the more nucleophilic sulfur atom over the hydroxyl groups.

-

Purification: The resulting this compound is then purified from the reaction mixture using chromatographic techniques, such as column chromatography on silica (B1680970) gel.

Experimental Protocols

Continuous Spectrophotometric Assay for MAGL Activity

This protocol is a standard method for measuring MAGL activity using this compound and DTNB.

Materials:

-

This compound (A-1-TG) stock solution (in a suitable organic solvent like acetonitrile (B52724) or ethanol).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).

-

Source of MAGL (e.g., cell lysate, purified enzyme).

-

Spectrophotometer capable of reading absorbance at 412 nm.

Procedure:

-

Prepare the reaction mixture in a cuvette or 96-well plate by adding the assay buffer and the MAGL enzyme source.

-

Add the DTNB solution to the reaction mixture.

-

Initiate the reaction by adding the A-1-TG substrate.

-

Immediately begin monitoring the change in absorbance at 412 nm over time. The rate of increase in absorbance is directly proportional to the rate of MAGL-catalyzed hydrolysis of A-1-TG.

-

The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), at 412 nm is used to convert the rate of change in absorbance to the rate of product formation (nmol/min).

CRBP2 Binding Assay (Fluorescence Replacement)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to assess the binding of A-1-TG to CRBP2.

Materials:

-

Purified CRBP2 protein.

-

All-trans-retinol.

-

This compound.

-

Fluorometer.

Procedure:

-

Holo-CRBP2 is prepared by incubating purified apo-CRBP2 with a molar excess of all-trans-retinol.

-

The holo-CRBP2 complex is excited at a wavelength that excites the tryptophan residues of the protein (around 280 nm).

-

FRET occurs from the excited tryptophan residues to the bound all-trans-retinol, resulting in retinol fluorescence at a higher wavelength (around 460-480 nm).

-

This compound is then titrated into the solution containing the holo-CRBP2 complex.

-

If A-1-TG binds to CRBP2, it will displace the all-trans-retinol, leading to a decrease in the FRET signal (retinol fluorescence) and an increase in the tryptophan fluorescence (around 330-350 nm).

-

The change in fluorescence is used to determine the binding affinity of A-1-TG for CRBP2.[3]

Signaling Pathways and Biological Interactions

Substrate for Monoacylglycerol Lipase (MAGL)

The primary and most well-understood role of this compound is as a substrate for MAGL. The hydrolysis of A-1-TG by MAGL is a key reaction in the in vitro assessment of this enzyme's activity.

Ligand for Cellular Retinol Binding Protein 2 (CRBP2)

This compound has been identified as a non-retinoid ligand for CRBP2, a protein primarily known for its role in the intestinal uptake and transport of vitamin A. The binding of A-1-TG to CRBP2 suggests a potential role in the intracellular trafficking and signaling of monoacylglycerols. The downstream consequences of this interaction are still under investigation but may influence lipid metabolism and signaling pathways in the intestine and other tissues where CRBP2 is expressed.[6]

Other Potential Biological Activities

Currently, there is limited information on the biological activities of this compound beyond its roles as a MAGL substrate and a CRBP2 ligand. The biological effects of its hydrolysis product, 1-thioglycerol, have been investigated, and it is known to have reducing properties and can stimulate porphyrin synthesis in certain bacteria.[5][7] However, it is unclear if these effects are relevant in the context of A-1-TG hydrolysis in mammalian systems. Further research is needed to explore other potential biological targets and activities of this molecule.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of lipid biochemistry, pharmacology, and drug discovery. Its primary application as a chromogenic substrate for MAGL has significantly advanced our ability to study this important enzyme and to screen for novel therapeutics. The more recent discovery of its interaction with CRBP2 opens up new avenues of research into the complex world of intracellular lipid transport and signaling. As our understanding of the endocannabinoid system and lipid metabolism continues to grow, it is likely that the utility and importance of this compound will continue to expand.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular basis for the interaction of cellular retinol binding protein 2 (CRBP2) with nonretinoid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Retinol-binding protein 2 (RBP2): More than just dietary retinoid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Endocannabinoid Modulator: A Technical Guide to Arachidonoyl-1-thio-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Synthesis

Arachidonoyl-1-thio-glycerol is a thiol analog of 2-arachidonoyl glycerol.[1] It is specifically the S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate.[2] The replacement of the ester linkage in 2-AG with a thioester bond in ATGL allows for a distinct method of detecting enzymatic cleavage.

| Property | Value | Source |

| Molecular Formula | C23H38O3S | [1][2] |

| Molecular Weight | 394.6 g/mol | [1] |

| CAS Number | 1309664-54-7 | [1][3][4] |

| Purity | >98% | [1] |

| Appearance | A solution in acetonitrile | [4] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.25 mg/ml | [4] |

The synthesis of S-arachidonoyl-2-thioglycerol, a similar compound, has been reported in an eight or nine-step procedure with a yield of approximately 25%.[5][6] This process involves the synthesis of 2-thioglycerol followed by its acylation with arachidonic acid.[5][6]

Role in Monoacylglycerol Lipase (B570770) (MAGL) Activity Assays

The primary application of this compound is in a colorimetric assay to measure the activity of monoacylglycerol lipase (MAGL).[4][7] MAGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-AG.[8][9][10] By inhibiting MAGL, the levels of 2-AG can be elevated, which has potential therapeutic implications for conditions like pain, inflammation, and neurodegenerative diseases.[8][10]

Experimental Protocol: Colorimetric MAGL Activity Assay

This protocol is a generalized procedure based on the principles of using a thioester substrate and Ellman's reagent (DTNB).

Objective: To determine the enzymatic activity of MAGL in a given sample (e.g., cell lysate, purified enzyme).

Principle: MAGL hydrolyzes the thioester bond in this compound, releasing a free thiol group. This thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[4][7]

Materials:

-

This compound (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

MAGL-containing sample (e.g., brain homogenate, cell lysate)

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution.

-

Prepare a working solution of DTNB in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the MAGL-containing sample to the wells. Include a negative control with a heat-inactivated sample or a known MAGL inhibitor.

-

Add the DTNB working solution to all wells.

-

-

Initiate Reaction:

-

Add the this compound working solution to the wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time (ΔAbs/min).

-

Using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), convert the rate of absorbance change to the rate of TNB production, which corresponds to the MAGL activity.

-

Express the MAGL activity as nmol/min/mg of protein.

-

Experimental Workflow

Caption: Workflow for the colorimetric MAGL activity assay.

Signaling Pathway of 2-Arachidonoylglycerol (B1664049) (2-AG)

This compound serves as a proxy for 2-AG in in vitro assays. Understanding the signaling pathway of 2-AG is crucial for interpreting the data obtained from these assays. 2-AG is an endocannabinoid that acts as a full agonist of the cannabinoid receptors CB1 and CB2.

Caption: Simplified signaling pathway of 2-arachidonoylglycerol (2-AG).

Conclusion

This compound is an indispensable tool for researchers studying the endocannabinoid system. Its use in a simple and robust colorimetric assay allows for the efficient screening and characterization of MAGL inhibitors. While direct pharmacokinetic data on ATGL is lacking, its utility in elucidating the function of a key endocannabinoid-degrading enzyme makes it a valuable compound in drug discovery and development. Further research into the in vivo stability and metabolism of thioether-containing lipid analogs could provide valuable insights for the design of novel therapeutics targeting the endocannabinoid system.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C23H38O3S | CID 57496189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. S-Arachidonoyl-2-thioglycerol synthesis and use for fluorimetric and colorimetric assays of monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Arachidonoyl-1-Thio-Glycerol: A Technical Guide to its Application in Endocannabinoid System Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of arachidonoyl-1-thio-glycerol (A-1-TG) and its utility in studying the endocannabinoid system (ECS). While primarily recognized as a chromogenic substrate for monoacylglycerol lipase (B570770) (MAGL), the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a comprehensive understanding of its potential interactions with other core components of the ECS is critical for the accurate interpretation of experimental data. This document details the mechanism of action of A-1-TG in MAGL activity assays, provides a comparative analysis of its structural analogues on cannabinoid receptors (CB1 and CB2) and fatty acid amide hydrolase (FAAH), and presents detailed experimental protocols for key assays within ECS research. The included signaling pathway diagrams and experimental workflows, rendered in Graphviz DOT language, offer a clear visual representation of the complex interactions within this system.

Introduction to the Endocannabinoid System and this compound

The endocannabinoid system is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. The primary components of the ECS include:

-

Endocannabinoids: The main endogenous ligands are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG).

-

Cannabinoid Receptors: Two primary G protein-coupled receptors, CB1 and CB2, mediate the majority of the ECS's effects.

-

Metabolic Enzymes: Fatty acid amide hydrolase (FAAH) is the primary degrading enzyme for anandamide, while monoacylglycerol lipase (MAGL) is the principal enzyme for 2-AG hydrolysis.

This compound (A-1-TG) is a synthetic analogue of 2-AG where the ester linkage is replaced with a thioester bond. This modification makes it a valuable tool for colorimetric assays of MAGL activity. The hydrolysis of the thioester bond by MAGL liberates a free thiol group, which can then react with a chromogenic reagent such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a quantifiable color change.

Interaction with the Endocannabinoid System

While A-1-TG is designed as a substrate for MAGL, a thorough understanding of its potential off-target effects is paramount for researchers.

Monoacylglycerol Lipase (MAGL)

A-1-TG is a well-established substrate for MAGL. The enzymatic hydrolysis of A-1-TG follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters of MAGL activity.

Cannabinoid Receptors (CB1 and CB2)

There is a notable lack of publicly available data quantifying the binding affinity of this compound for CB1 and CB2 receptors. However, the structure-activity relationship of various 2-AG analogues provides valuable insights. Generally, modifications to the glycerol (B35011) backbone can significantly impact receptor binding and efficacy. For context, the binding affinities of the natural ligand 2-AG and some of its analogues are presented in Table 1.

Fatty Acid Amide Hydrolase (FAAH)

Similar to the cannabinoid receptors, there is no specific IC50 value reported in the literature for the inhibition of FAAH by this compound. FAAH demonstrates a degree of substrate promiscuity and can hydrolyze 2-AG, albeit to a lesser extent than MAGL[1]. The structural similarity of A-1-TG to 2-AG suggests a potential for weak interaction with FAAH. Table 2 provides a comparative overview of the inhibitory activities of 2-AG and its analogues on MAGL and FAAH.

Data Presentation: Comparative Quantitative Data

The following tables summarize the available quantitative data for key endocannabinoid system modulators to provide a comparative context for the utility and potential selectivity of A-1-TG.

Table 1: Binding Affinities of 2-AG and Analogues for Cannabinoid Receptors

| Compound | Receptor | Ki (nM) | Species | Reference |

| 2-Arachidonoylglycerol (2-AG) | CB1 | 472 | Human | |

| 2-Arachidonoylglycerol (2-AG) | CB2 | 1400 | Human | |

| Noladin ether | CB1 | 21.2 ± 0.5 | Rat | [2] |

| Noladin ether | CB2 | > 3000 | Rat | [2] |

Note: Data for this compound is not available in the reviewed literature.

Table 2: Inhibitory Activity of 2-AG and Analogues on MAGL and FAAH

| Compound | Enzyme | IC50 (µM) | Species | Reference |

| 2-Arachidonoylglycerol (2-AG) | MAGL | 13 | Rat | [3] |

| 2-Arachidonoylglycerol (2-AG) | FAAH | >100 | Rat | [3] |

| 1-Arachidonoylglycerol (1-AG) | MAGL | 17 | Rat | [3] |

| 1-Arachidonoylglycerol (1-AG) | FAAH | 66 | Rat | [3] |

| Arachidonoyl serinol | MAGL | 73 | Rat | [3] |

| Noladin ether | MAGL | 36 | Rat | [3] |

| Noladin ether | FAAH | 3 | Rat | [3] |

| Arachidonoyl glycine | MAGL | >100 | Rat | [3] |

| Arachidonoyl glycine | FAAH | 4.9 | Rat | [3] |

Note: Data for this compound is not available in the reviewed literature.

Experimental Protocols

Spectrophotometric Assay for MAGL Activity using this compound

Principle: This assay measures the activity of MAGL by monitoring the hydrolysis of A-1-TG. The thioglycerol product of this reaction reduces the disulfide bond of DTNB (Ellman's reagent), producing the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Recombinant or purified MAGL

-

This compound (A-1-TG)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare a stock solution of A-1-TG in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a working solution of DTNB in the assay buffer.

-

In a 96-well plate, add the assay buffer.

-

Add the MAGL enzyme preparation to the wells.

-

To initiate the reaction, add the A-1-TG solution to the wells.

-

Immediately add the DTNB solution to all wells.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 412 nm at regular time intervals (kinetic assay) or after a fixed incubation period (endpoint assay).

-

Calculate the rate of TNB formation using the Beer-Lambert law (molar extinction coefficient of TNB at 412 nm is 14,150 M-1cm-1).

FAAH Inhibition Assay (Fluorometric)

Principle: This assay determines the inhibitory potential of a compound against FAAH. FAAH hydrolyzes a fluorogenic substrate, such as arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is proportional to FAAH activity, and a reduction in this rate indicates inhibition.

Materials:

-

Recombinant human FAAH

-

Arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA)

-

Test compound (potential inhibitor)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

-

Black, opaque 96-well microplate

-

Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In the microplate, add the assay buffer.

-

Add the test compound or control to the appropriate wells.

-

Add the FAAH enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the AAMCA substrate solution to all wells.

-

Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C.

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Cannabinoid Receptor Binding Assay (Radioligand Competition)

Principle: This assay measures the affinity of a test compound for a cannabinoid receptor by its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2)

-

Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940)

-

Test compound

-

Unlabeled high-affinity cannabinoid ligand (for determining non-specific binding, e.g., WIN 55,212-2)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Vacuum filtration manifold

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In reaction tubes, combine the cell membranes, binding buffer, and either the test compound, buffer (for total binding), or the unlabeled ligand (for non-specific binding).

-

Add the radiolabeled ligand to all tubes to initiate the binding reaction.

-

Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Caption: Workflow for the spectrophotometric MAGL activity assay using A-1-TG.

Caption: Simplified endocannabinoid signaling at a synapse.

Caption: Logical flow of A-1-TG use in a colorimetric MAGL assay.

Conclusion

This compound is an indispensable tool for the direct measurement of MAGL activity, a critical enzyme in the endocannabinoid system. Its utility in a simple and robust spectrophotometric assay allows for high-throughput screening of potential MAGL inhibitors and detailed kinetic studies. While direct data on its interaction with cannabinoid receptors and FAAH is currently lacking, the available information on structurally similar compounds suggests that potential off-target effects should be considered, particularly at high concentrations. The detailed protocols and visual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize A-1-TG in their studies and to foster a deeper understanding of the intricate workings of the endocannabinoid system. Future research should aim to fully characterize the pharmacological profile of A-1-TG to further refine its application as a selective tool in endocannabinoid research.

References

- 1. Modulation of the anti-nociceptive effects of 2-arachidonoyl glycerol by peripherally administered FAAH and MGL inhibitors in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

Arachidonoyl-1-thio-glycerol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl-1-thio-glycerol (A-1-TG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the endocannabinoid system. Due to its thioester linkage at the sn-1 position, A-1-TG serves as a valuable tool for studying the activity of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of 2-AG. This guide provides an in-depth overview of A-1-TG, including its biochemical properties, synthesis, experimental applications, and its role in endocannabinoid research.

Core Properties and Mechanism of Action

This compound is a structural mimic of 2-AG where the ester bond at the sn-1 position is replaced with a thioester bond. This modification makes it a chromogenic substrate for MAGL. The hydrolysis of the thioester bond by MAGL releases a free thiol group in the form of 1-thioglycerol. This thiol rapidly reacts with a chromogenic reagent, typically 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at an absorbance of 412 nm. This reaction forms the basis of a continuous and convenient assay for measuring MAGL activity.

While A-1-TG is primarily recognized as a MAGL substrate, its potential interactions with other components of the endocannabinoid system, such as cannabinoid receptors (CB1 and CB2) and fatty acid amide hydrolase (FAAH), have been considered. However, available literature suggests that A-1-TG exhibits a high degree of selectivity for MAGL, with minimal off-target effects reported. Its primary utility remains firmly in the specific measurement of MAGL activity.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in studying MAGL activity.

Table 1: Kinetic Parameters of Monoacylglycerol Lipase (MAGL) with this compound

| Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min/mg) | Reference |

| Rat Cerebellar Membranes | This compound | 67.9 ± 26.1 | Not Reported | [1] |

Table 2: IC50 Values of MAGL Inhibitors Determined Using the this compound Spectrophotometric Assay

| Inhibitor | Enzyme Source | IC50 (nM) | Reference |

| N-Arachidonyl Maleimide (NAM) | Transiently transfected COS-7 cells expressing MAGL | 94.3 | [1] |

| JZL184 | Mouse Brain Membrane | 0.7 | [2] |

| KML29 | Mouse Brain Membrane | 15 | [2] |

| Troglitazone | Recombinant Human MAGL | 1100 | [3] |

| N-Arachidonoyl Dopamine (B1211576) | Recombinant Human MAGL | 780 | [3] |

Experimental Protocols

Synthesis of this compound

Materials:

-

1-Thioglycerol

-

Arachidonic acid

-

Oxalyl chloride or thionyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Anhydrous base (e.g., triethylamine, pyridine)

-

Inert atmosphere (e.g., argon, nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Activation of Arachidonic Acid: Arachidonic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting arachidonic acid with an excess of oxalyl chloride or thionyl chloride in an anhydrous, non-protic solvent under an inert atmosphere. The reaction is usually performed at room temperature or with gentle heating. The excess reagent and solvent are removed under reduced pressure to yield crude arachidonoyl chloride.

-

Thioesterification: The crude arachidonoyl chloride is then reacted with 1-thioglycerol in the presence of an anhydrous base to neutralize the HCl byproduct. This reaction is carried out in an anhydrous solvent under an inert atmosphere, typically at low temperatures (e.g., 0°C) to control reactivity.

-

Purification: The resulting this compound is purified from the reaction mixture using standard techniques such as silica gel column chromatography to remove unreacted starting materials and byproducts.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Spectrophotometric Assay for Monoacylglycerol Lipase (MAGL) Activity

This protocol describes a continuous spectrophotometric assay to measure MAGL activity using this compound as a substrate.

Materials:

-

Enzyme source (e.g., purified MAGL, cell lysates, tissue homogenates)

-

This compound (A-1-TG) stock solution (in a suitable organic solvent like acetonitrile)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) stock solution

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Prepare the desired concentration of A-1-TG working solution by diluting the stock solution in assay buffer.

-

Prepare the DTNB working solution in assay buffer.

-

-

Set up the Reaction:

-

In a 96-well microplate, add the assay buffer.

-

Add the enzyme source to the appropriate wells. Include a negative control with heat-inactivated enzyme or buffer alone.

-

Add the DTNB working solution to all wells.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding the A-1-TG working solution to all wells.

-

-

Measure Absorbance:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of TNB formation and thus to MAGL activity.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min).

-

Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of TNB (typically ~14,150 M-1cm-1).

-

Express MAGL activity as nmol of product formed per minute per mg of protein.

-

Visualizations

Signaling Pathway of MAGL-mediated 2-AG Hydrolysis

Caption: MAGL terminates 2-AG signaling by hydrolysis.

Experimental Workflow for MAGL Activity Assay

Caption: Workflow for the spectrophotometric MAGL assay.

Logical Relationship of the Chromogenic Reaction

Caption: The enzymatic and chemical reactions in the MAGL assay.

References

- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S-Arachidonoyl-2-thioglycerol synthesis and use for fluorimetric and colorimetric assays of monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

Arachidonoyl-1-thio-glycerol: A Non-retinoid Ligand with Emerging Roles in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl-1-thio-glycerol (A-1-TG) is a structurally unique, non-retinoid lipid molecule that is gaining attention within the scientific community. Initially characterized as a thioester analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), A-1-TG is widely utilized as a chromogenic substrate for assaying monoacylglycerol lipase (B570770) (MAGL) activity. However, recent evidence has identified A-1-TG as a ligand for cellular retinol-binding protein 2 (CRBP2), suggesting a broader physiological role beyond its function as a mere laboratory tool. This technical guide provides a comprehensive overview of the current understanding of A-1-TG, including its known molecular interactions, potential signaling pathways inferred from its structural similarity to 2-AG, and detailed experimental protocols for its study. This document aims to serve as a valuable resource for researchers investigating novel lipid signaling pathways and for professionals in drug development exploring new therapeutic targets.

Introduction

Lipid molecules are increasingly recognized as critical players in a vast array of cellular signaling processes, extending far beyond their traditional roles in energy storage and membrane structure. Among these, the endocannabinoid system, with key players like 2-arachidonoylglycerol (2-AG), has been a major focus of research. This compound (A-1-TG), a synthetic analog of 2-AG, has been instrumental in the study of monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation.[1] More recently, A-1-TG has been identified as a non-retinoid ligand for cellular retinol-binding protein 2 (CRBP2), a protein primarily involved in the transport and metabolism of vitamin A.[2][3] This discovery opens up new avenues for understanding the biological functions of A-1-TG and its potential interplay with retinoid and endocannabinoid signaling pathways.

This guide will delve into the technical details of A-1-TG, presenting quantitative data on its known interactions, providing detailed experimental methodologies, and visualizing its established and putative signaling pathways.

Molecular Profile and Known Interactions

This compound is a thioester derivative of glycerol (B35011) and arachidonic acid.[4] Its primary established roles are as a substrate for MAGL and as a ligand for CRBP2.

Interaction with Monoacylglycerol Lipase (MAGL)

A-1-TG is a well-established substrate for MAGL. The hydrolysis of the thioester bond in A-1-TG by MAGL releases a free thiol group.[1] This thiol can then react with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable colorimetric signal, allowing for the measurement of MAGL activity.[1][5]

Interaction with Cellular Retinol-Binding Protein 2 (CRBP2)

A-1-TG has been identified as a non-retinoid ligand for CRBP2.[2][3][6] CRBP2 is a small cytosolic protein abundant in the small intestine that plays a crucial role in the absorption and intracellular transport of dietary vitamin A (retinol). The binding of A-1-TG to CRBP2 suggests a potential for cross-talk between lipid signaling pathways and retinoid metabolism. The affinity of this interaction can be quantified using fluorescence-based assays.

Table 1: Quantitative Data on A-1-TG Interactions

| Interacting Protein | Ligand | Assay Type | Reported Value | Reference |

| Monoacylglycerol Lipase (MAGL) | This compound | Spectrophotometric Activity Assay | Substrate | [1] |

| Cellular Retinol-Binding Protein 2 (CRBP2) | This compound | Fluorescence Replacement Assay | Binds to CRBP2 | [3] |

Putative Signaling Pathways and Cellular Functions

While direct evidence for the signaling pathways and cellular functions of A-1-TG is still emerging, its structural similarity to the well-characterized endocannabinoid 2-AG allows for the formulation of strong hypotheses regarding its potential biological roles. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2 and is involved in a multitude of physiological processes, including neurotransmission, inflammation, and apoptosis.[7]

Potential Involvement in Endocannabinoid Signaling

Given that A-1-TG is an analog of 2-AG, it is plausible that it may interact with components of the endocannabinoid system, such as the cannabinoid receptors. Future research should investigate whether A-1-TG can act as an agonist or antagonist at CB1 and CB2 receptors.

Figure 1: Hypothesized interaction of A-1-TG with cannabinoid receptors.

Regulation of Apoptosis

2-AG has been shown to induce apoptosis in various cell types, often through the generation of reactive oxygen species (ROS) and mitochondrial pathways.[8][9] The structural similarity of A-1-TG suggests it might also possess pro-apoptotic or anti-apoptotic properties, a hypothesis that warrants experimental validation.

Figure 2: Putative apoptosis induction pathway involving A-1-TG.

Modulation of Protein Kinase C (PKC) Activity

Arachidonic acid, a component of A-1-TG, and diacylglycerols (structurally related to the glycerol backbone of A-1-TG) are known to synergistically activate Protein Kinase C (PKC).[10] This suggests that A-1-TG or its metabolites could potentially modulate PKC signaling, which is involved in a wide range of cellular processes including cell growth, differentiation, and apoptosis.

Detailed Experimental Protocols

Measurement of Monoacylglycerol Lipase (MAGL) Activity using A-1-TG

This protocol is adapted from the methodologies described in the literature for a continuous spectrophotometric assay of MAGL activity.[1][5]

Materials:

-

This compound (A-1-TG)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Cell or tissue lysate containing MAGL

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare a stock solution of A-1-TG in an appropriate solvent (e.g., acetonitrile).

-

Prepare a working solution of DTNB in the assay buffer.

-

In a cuvette, combine the assay buffer, DTNB solution, and the cell or tissue lysate.

-

Initiate the reaction by adding a small volume of the A-1-TG stock solution to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the MAGL activity.

-

Calculate the enzyme activity using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion produced (14,150 M⁻¹cm⁻¹ at pH 8.0).

Figure 3: Experimental workflow for the MAGL activity assay using A-1-TG.

Determination of A-1-TG Binding to CRBP2 via Fluorescence Replacement Assay

This protocol is based on the fluorescence resonance energy transfer (FRET) assay described for measuring the binding of non-retinoid ligands to CRBP2.[3]

Materials:

-

Purified recombinant CRBP2

-

all-trans-retinol

-

This compound (A-1-TG)

-

Buffer (e.g., 67 mM phosphate-buffered saline, pH 7.4, containing 5% glycerol)

-

Spectrofluorometer

Procedure:

-

Prepare a complex of CRBP2 with all-trans-retinol (holo-CRBP2).

-

In a fluorescence cuvette, add the assay buffer and a known concentration of holo-CRBP2.

-

Excite the sample at 285 nm (tryptophan excitation) and record the emission spectrum, noting the FRET signal at 480 nm (retinol emission).

-

Titrate the holo-CRBP2 solution with increasing concentrations of A-1-TG.

-

After each addition of A-1-TG, record the emission spectrum. The displacement of retinol (B82714) by A-1-TG will lead to a decrease in the FRET signal at 480 nm and an increase in the tryptophan emission at 350 nm.

-

Plot the change in fluorescence as a function of the A-1-TG concentration to determine the binding affinity (e.g., Kd or IC50).

Figure 4: Experimental workflow for the CRBP2 fluorescence replacement assay.

Future Directions and Conclusion

This compound is a molecule of growing interest, transitioning from a simple biochemical tool to a potential player in cellular signaling. Its established interaction with CRBP2 provides a solid foundation for exploring its role in modulating retinoid homeostasis and signaling. Furthermore, its structural relationship with 2-AG strongly suggests a potential for interaction with the endocannabinoid system and other lipid-mediated pathways.

Future research should focus on:

-

Elucidating the specific binding kinetics and functional consequences of the A-1-TG interaction with CRBP2.

-

Investigating the potential for A-1-TG to bind to and modulate the activity of cannabinoid receptors and other G-protein coupled receptors.

-

Determining the effects of A-1-TG on cellular processes such as apoptosis, proliferation, and inflammation in various cell models.

-

Exploring the in vivo relevance of A-1-TG and its potential as a pharmacological tool or therapeutic lead.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular basis for the interaction of cellular retinol binding protein 2 (CRBP2) with nonretinoid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C23H38O3S | CID 57496189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 8. The endocannabinoid 2-arachidonoyl glycerol induces death of hepatic stellate cells via mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of Arachidonoyl-1-thio-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl-1-thio-glycerol (A-1-TG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] While structurally similar to this key endocannabinoid, the primary and well-documented biological activity of this compound is not as a direct modulator of cannabinoid receptors, but rather as a crucial tool for the scientific community. Its principal application lies in its role as a chromogenic substrate for the sensitive and continuous spectrophotometric assay of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of 2-AG.[1][2]

This technical guide provides a comprehensive overview of the known biological activities and applications of this compound, with a focus on its utility in endocannabinoid research. It includes detailed experimental protocols, quantitative data on enzyme inhibition, and visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₈O₃S | [3][4] |

| Molecular Weight | 394.6 g/mol | [3][4] |

| IUPAC Name | S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate | [3] |

| CAS Number | 1309664-54-7 | [1] |

| Appearance | A solution in acetonitrile (B52724) or a neat oil | [1][5] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 20 mg/ml; DMSO: 10 mg/ml; Ethanol: 30 mg/ml | [1] |

| Storage | -80°C | [1] |

| Stability | ≥ 2 years at -80°C | [1] |

Core Biological Application: A Substrate for Monoacylglycerol Lipase (MAGL)

The most significant biological relevance of this compound is its function as a substrate for MAGL. The hydrolysis of the thioester bond in this compound by MAGL releases a free thiol, 1-thio-glycerol.[1][6] This thiol subsequently reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm.[1][6] The rate of TNB formation is directly proportional to the MAGL activity, allowing for a continuous spectrophotometric assay.[7]

Experimental Workflow: Spectrophotometric MAGL Activity Assay

The following diagram illustrates the workflow for a typical MAGL activity assay using this compound.

Detailed Experimental Protocol: Spectrophotometric MAGL Activity Assay

This protocol is adapted from a study by King et al. (2009) and provides a general framework for assessing MAGL activity.[7] Researchers should optimize conditions based on their specific enzyme source and experimental goals.

Materials:

-

Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2

-

MAGL Source: Transfected cell lysate, tissue homogenate, or purified MAGL

-

Substrate: this compound (A-1-TG) stock solution in a suitable organic solvent (e.g., acetonitrile)

-

Chromogenic Reagent: 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer

-

Test Compounds: Inhibitors or vehicle controls

-

Spectrophotometer: Capable of reading absorbance at 412 nm

-

Cuvettes or 96-well microplate

-

Incubator or water bath at 37°C

Procedure:

-

Preparation:

-

Prepare fresh dilutions of the MAGL source in assay buffer.

-

Prepare working solutions of A-1-TG and test compounds. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Pre-incubation:

-

In a cuvette or microplate well, combine the assay buffer, MAGL source, and the test compound or vehicle.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specified temperature (e.g., 4°C or room temperature) to allow for inhibitor binding.[7]

-

-

Reaction Initiation and Incubation:

-

Warm the mixture to 37°C for 3-5 minutes.[7]

-

Initiate the enzymatic reaction by adding the A-1-TG substrate.

-

Immediately begin monitoring the change in absorbance.

-

-

Detection:

-